molecular formula C13H10ClN3O2S B4792703 N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea

N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea

Cat. No. B4792703
M. Wt: 307.76 g/mol
InChI Key: AMSIEKZPWXXDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea (CPNT) is a chemical compound that has been used in scientific research for many years. It is a thiourea derivative, which means that it contains a sulfur atom in its structure. CPNT has been studied extensively for its potential as a therapeutic agent, as well as for its use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes. N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of urease, which is an enzyme that is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, as mentioned above. Additionally, N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the activity of various enzymes. However, there are also some limitations to the use of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea in laboratory experiments. For example, it may not be effective in inhibiting the activity of all enzymes, and it may have off-target effects that could complicate experimental results.

Future Directions

There are many potential future directions for the study of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea. One area of research could be to investigate its potential as an anticancer agent, and to determine the mechanism by which it induces apoptosis in cancer cells. Additionally, further research could be done to investigate the potential of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea as an inhibitor of other enzymes, and to determine its potential use in the treatment of other diseases. Finally, more research could be done to investigate the potential of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea as an antioxidant, and to determine its potential use in the prevention or treatment of oxidative stress-related diseases.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been used in a variety of scientific research applications, including as an inhibitor of various enzymes and as a potential anticancer agent. It has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase and urease. N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-9-5-1-2-6-10(9)15-13(20)16-11-7-3-4-8-12(11)17(18)19/h1-8H,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSIEKZPWXXDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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